molecular formula C15H13FO2S B15397120 (E)-1-Fluoro-4-(2-tosylvinyl)benzene

(E)-1-Fluoro-4-(2-tosylvinyl)benzene

Cat. No.: B15397120
M. Wt: 276.3 g/mol
InChI Key: DELYVKVMQBJUTF-ZHACJKMWSA-N
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Description

(E)-1-Fluoro-4-(2-tosylvinyl)benzene is a fluorinated aromatic compound featuring a tosylvinyl (p-toluenesulfonylvinyl) group in the E-configuration. This structure comprises a benzene ring substituted with a fluorine atom at the para-position and a trans-configured tosylvinyl group at the adjacent position. The compound is synthesized via stereoselective cross-coupling reactions, such as Suzuki-Miyaura coupling, or electrochemical cycloaddition methods, yielding colorless oils or white solids .

Key spectroscopic data include:

  • ¹H NMR (CDCl₃): δ 7.83–7.80 (m, 2H, tosyl aromatic), 7.62 (d, J = 15.4 Hz, 1H, vinyl), 7.47–7.05 (m, aromatic and vinyl protons), 6.82 (d, J = 15.4 Hz, 1H, vinyl), 2.42 (s, 3H, tosyl methyl) .
  • ¹³C NMR: δ 164.21 (d, JCF = 252.8 Hz, C-F), 144.43 (tosyl), 137.53 (vinyl), and 21.56 (tosyl methyl) .

Its applications span organic synthesis intermediates, particularly in sulfonylation reactions and materials science, due to the electron-withdrawing fluorine and sulfonyl groups enhancing reactivity .

Properties

Molecular Formula

C15H13FO2S

Molecular Weight

276.3 g/mol

IUPAC Name

1-[(E)-2-(4-fluorophenyl)ethenyl]sulfonyl-4-methylbenzene

InChI

InChI=1S/C15H13FO2S/c1-12-2-8-15(9-3-12)19(17,18)11-10-13-4-6-14(16)7-5-13/h2-11H,1H3/b11-10+

InChI Key

DELYVKVMQBJUTF-ZHACJKMWSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/C=C/C2=CC=C(C=C2)F

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C=CC2=CC=C(C=C2)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variation: Tosylvinyl vs. Nitrovinyl

Compound : 1-Fluoro-4-[(E)-2-nitrovinyl]benzene

  • Structure: Replaces the tosyl group with a nitro (-NO₂) group.
  • Synthesis : Prepared via condensation reactions, yielding crystalline solids.
  • Properties : The nitro group increases electrophilicity, making it reactive in Michael addition reactions. Crystal structure analysis (Acta Crystallographica) reveals planar geometry with C=C bond length of 1.32 Å, shorter than the tosylvinyl analogue (1.34–1.37 Å), indicating stronger conjugation .
  • Applications : Exhibits biological activity (antimicrobial, anticancer) due to nitro group’s redox activity .

Comparison Table :

Property (E)-1-Fluoro-4-(2-tosylvinyl)benzene 1-Fluoro-4-[(E)-2-nitrovinyl]benzene
Substituent Tosyl (-SO₂C₆H₄CH₃) Nitro (-NO₂)
C=C Bond Length (Å) 1.34–1.37 1.32
Yield 40–46% ~60–70%
Bioactivity Limited Antibacterial, anticancer
Stereochemical Variation: (E) vs. (Z) Isomers

Compound : (Z)-1-Fluoro-4-(undec-1-enyl)benzene

  • Structure : Shares the fluorobenzene core but substitutes the tosylvinyl group with an undecenyl chain in the Z-configuration.
  • Synthesis : Produced via nickel-catalyzed Suzuki-Miyaura coupling with moderate stereoselectivity (E/Z = 55:45) .
  • Reactivity : The Z-isomer exhibits lower thermal stability due to steric strain, unlike the rigid E-tosylvinyl derivative .
Functional Group Variation: Sulfonyl vs. Cyclobutyl

Compound : 1-Fluoro-4-(2-(4-methoxyphenyl)-3-methylcyclobutyl)benzene

  • Structure : Replaces the tosylvinyl group with a methoxyphenyl-substituted cyclobutane ring.
  • Synthesis : Formed via electrochemical [2+2] cycloaddition (10 mA, 5 h), yielding a 74% isolated product as a colorless oil .
  • Applications : The cyclobutane ring introduces strain, enhancing reactivity in ring-opening polymerizations, unlike the stable tosylvinyl derivative .
Substituent Position Variation: Fluorine vs. Alkyl Groups

Compound : (E)-1-isopropyl-4-(2-tosylvinyl)benzene

  • Structure : Replaces fluorine with an isopropyl group.
  • Synthesis : Synthesized via similar Suzuki-Miyaura routes but with lower yield (43% vs. 46% for fluorinated analogue) due to steric hindrance .
  • Properties : The isopropyl group increases hydrophobicity (logP = 4.2 vs. 3.5 for fluorinated compound), affecting solubility in polar solvents .
Electronic Effects: Fluorine vs. Chlorine

Compound : (E)-1-chloro-2-(2-tosylvinyl)sulfonyl)benzene

  • Structure : Substitutes fluorine with chlorine at the ortho-position.
  • Reactivity : Chlorine’s stronger electron-withdrawing effect (+I < -I) enhances electrophilicity at the vinyl position, accelerating nucleophilic attacks (e.g., thiol additions) compared to the fluorinated analogue .

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